tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate
Overview
Description
“tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It has an average mass of 297.148 Da and a monoisotopic mass of 296.016022 Da .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate” has been analyzed using various spectroscopic techniques . The compound has 4 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate” are not detailed in the available resources, indazole derivatives in general have been studied for their reactivity .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 377.4±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 62.5±3.0 kJ/mol, and it has a flash point of 182.0±25.7 °C .Scientific Research Applications
Synthesis and Chemical Reactions
- Diels-Alder Reaction : tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate has been used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).
- N-1-Difluoromethylation : This compound has been applied in a scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, demonstrating its versatility in functionalization reactions (Hong et al., 2020).
- Synthesis of Indazolo[5,4-b][1,6]naphthyridine Derivatives : It is used in the synthesis of complex molecules, such as indazolo[5,4-b][1,6]naphthyridine derivatives, highlighting its utility in constructing advanced heterocyclic structures (Chen et al., 2019).
Catalysis and Oxidation Processes
- Selective Aerobic Oxidation : The compound has found application in catalyzing the selective aerobic oxidation of allylic and benzylic alcohols, emphasizing its role in specific oxidation reactions (Shen et al., 2012).
Structural and Spectroscopic Analysis
- Crystal Structure and DFT Study : Its crystal structure has been analyzed, providing insights into its molecular configuration, which is essential for understanding its reactivity and interaction with other molecules (Ye et al., 2021).
Advanced Material Synthesis
- Synthesis of Fused Tetracyclic Heterocycles : The compound aids in the combinatorial synthesis of fused tetracyclic heterocycles, a process significant in developing novel materials and pharmaceuticals (Li et al., 2013).
properties
IUPAC Name |
tert-butyl 6-bromo-3-methylindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNJVQBQTDQWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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